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Compound of Interest

Compound Name: 2'-Fluorobiphenyl-4-carbaldehyde

Cat. No.: B1300064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2'-
Fluorobiphenyl-4-carbaldehyde, a key intermediate in various synthetic applications. This

document details available Nuclear Magnetic Resonance (NMR) data and outlines the

expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Furthermore, it includes detailed experimental protocols for these analytical techniques and

visual workflows to guide researchers in the structural elucidation of this compound.

Data Presentation
The following tables summarize the available and expected spectral data for 2'-
Fluorobiphenyl-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following NMR data has been reported for 2'-Fluorobiphenyl-4-carbaldehyde.
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¹H NMR (400 MHz, CDCl₃) ¹³C NMR (101 MHz, CDCl₃) ¹⁹F NMR (376 MHz, CDCl₃)

Chemical Shift (δ) ppm Signal Description

9.97 s 1H, Aldehyde

7.98 – 7.85 m 2H, Aromatic

7.26 – 7.16 m 2H, Aromatic

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hz

Infrared (IR) Spectroscopy (Predicted)
Specific experimental IR data for 2'-Fluorobiphenyl-4-carbaldehyde is not readily available in

public databases. However, based on the functional groups present in the molecule, the

following characteristic absorption bands are expected:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity

~3050 Aromatic C-H Stretch Medium-Weak

~2850, ~2750 Aldehyde C-H
Stretch (Fermi

resonance)
Weak

~1700 Aldehyde C=O Stretch Strong

~1600, ~1480 Aromatic C=C Stretch Medium-Weak

~1250 C-F Stretch Strong

Mass Spectrometry (MS) (Predicted)
While an experimental mass spectrum for 2'-Fluorobiphenyl-4-carbaldehyde is not publicly

available, the following fragmentation pattern can be predicted based on the structure. The

molecular formula is C₁₃H₉FO, with a molecular weight of 200.21 g/mol .
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m/z Proposed Fragment Description

200 [C₁₃H₉FO]⁺ Molecular Ion (M⁺)

199 [C₁₃H₈FO]⁺
Loss of H radical from the

aldehyde

171 [C₁₃H₉O]⁺ Loss of F radical

171 [C₁₂H₈F]⁺ Loss of CHO radical

143 [C₁₁H₈]⁺ Loss of F and CHO radicals

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 2'-Fluorobiphenyl-4-carbaldehyde and dissolve it in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

Instrument: A 400 MHz (for ¹H) or 101 MHz (for ¹³C) NMR spectrometer.

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-

noise ratio. The chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (δ 0.00).

¹³C NMR: Acquire the spectrum with proton decoupling. A larger number of scans is typically

required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent

peak of CDCl₃ (δ 77.16).
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¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe. Chemical shifts are reported

in ppm relative to an external standard such as CFCl₃ (δ 0.00).

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)
Sample Preparation:

Place a small amount of solid 2'-Fluorobiphenyl-4-carbaldehyde powder directly onto the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Procedure:

Record a background spectrum of the clean, empty ATR crystal.

Place the sample on the crystal and record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) (Electron Ionization - EI)
Sample Preparation:

Dissolve a small amount of 2'-Fluorobiphenyl-4-carbaldehyde in a volatile organic solvent

(e.g., methanol or dichloromethane).
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Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC-MS).

Instrumentation and Data Acquisition:

Instrument: A mass spectrometer with an electron ionization (EI) source.

Procedure:

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a high-energy electron beam (typically 70

eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated by a mass analyzer

based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Visualization
The following diagrams illustrate the workflow for spectral analysis and the logical process of

structural elucidation.
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Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

2'-Fluorobiphenyl-4-carbaldehyde

Dissolve in CDCl3 Place on ATR Crystal Dissolve in Volatile Solvent

NMR Spectrometer
(¹H, ¹³C, ¹⁹F) FTIR Spectrometer Mass Spectrometer (EI)

NMR Spectra
(Chemical Shifts, Couplings)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Weight, Fragmentation)

Confirm Structure

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.
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Spectral Data

Interpretation
Conclusion

NMR Data
¹H: Aldehyde & Aromatic Protons
¹³C: Carbonyl, C-F, Aromatic C

¹⁹F: Single Fluorine Signal

Identify Functional Groups:
- Aldehyde

- Fluorophenyl
- Biphenyl System

Predicted IR Data
C=O stretch (~1700 cm⁻¹)
C-F stretch (~1250 cm⁻¹)

Predicted MS Data
Molecular Ion at m/z 200

Fragments for loss of H, F, CHO

Determine Connectivity:
- NMR coupling patterns

- MS fragmentation
Structure of 2'-Fluorobiphenyl-4-carbaldehyde Confirmed

Click to download full resolution via product page

Caption: Logical process for structure confirmation.

To cite this document: BenchChem. [Spectral Analysis of 2'-Fluorobiphenyl-4-carbaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1300064#spectral-data-for-2-fluorobiphenyl-4-
carbaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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